5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H23ClN2O5 and its molecular weight is 442.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is 442.1295495 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic potential in various medical applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is C25H21ClN4O3, with a molecular weight of approximately 492.98 g/mol. The structure features a pyrrolone core, chlorophenyl group, and a dihydrobenzo[dioxin] moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that the compound exhibits anticancer activity through several mechanisms:
- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells. The IC50 values ranged from 0.5 to 3.0 μM depending on the cell type and treatment duration .
- Mechanism of Action : The compound appears to engage with specific intracellular targets relevant to cancer progression, leading to apoptosis in treated cells. This was confirmed through quantitative capillary electrophoresis assays that measured target protein levels post-treatment .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties :
- Protection Against Neurotoxicity : In models of neurodegeneration, particularly those involving oxidative stress, the compound demonstrated a capacity to protect neuronal cells from damage. This effect is attributed to its ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses .
- Potential in Neurodegenerative Diseases : Given its structural features, there is ongoing research into its efficacy against conditions such as Alzheimer's disease and Parkinson's disease.
Table 1: Biological Activity Summary
Activity Type | Target Cell Lines | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | SK-OV-3 (Ovarian) | 3.0 | Apoptosis induction via target engagement |
Anticancer | MCF-7 (Breast) | 1.5 | Inhibition of proliferation |
Neuroprotection | Neuronal Cells | 0.5 | Modulation of oxidative stress |
Case Study 1: Ovarian Cancer Treatment
A study conducted on SK-OV-3 ovarian cancer cells treated with the compound at varying concentrations showed significant dose-dependent inhibition of cell growth. The treatment resulted in a marked decrease in pirin protein levels, which is associated with tumor growth regulation.
Case Study 2: Neuroprotection in Oxidative Stress Models
In a neurotoxicity model using SH-SY5Y neuronal cells exposed to hydrogen peroxide, treatment with the compound resulted in improved cell viability compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5/c1-25(2)9-10-26-20(14-3-6-16(24)7-4-14)19(22(28)23(26)29)21(27)15-5-8-17-18(13-15)31-12-11-30-17/h3-8,13,20,27H,9-12H2,1-2H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPUGCWPPGLAPS-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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